Butirosin

Description

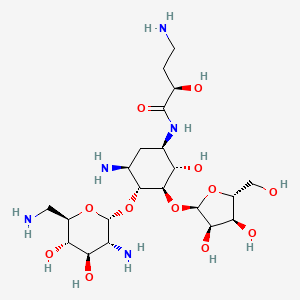

Structure

3D Structure

Properties

CAS No. |

12772-35-9 |

|---|---|

Molecular Formula |

C21H41N5O12 |

Molecular Weight |

555.6 g/mol |

IUPAC Name |

(2S)-4-amino-N-[(1R,2S,3R,4R,5S)-5-amino-4-[(2R,3R,4R,5S,6R)-3-amino-6-(aminomethyl)-4,5-dihydroxyoxan-2-yl]oxy-3-[(2S,3R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-2-hydroxycyclohexyl]-2-hydroxybutanamide |

InChI |

InChI=1S/C21H41N5O12/c22-2-1-8(28)19(34)26-7-3-6(24)17(37-20-11(25)15(32)13(30)9(4-23)35-20)18(12(7)29)38-21-16(33)14(31)10(5-27)36-21/h6-18,20-21,27-33H,1-5,22-25H2,(H,26,34)/t6-,7+,8-,9+,10+,11+,12-,13+,14?,15+,16+,17+,18+,20+,21-/m0/s1 |

InChI Key |

XEQLFNPSYWZPOW-KRKVEZTKSA-N |

SMILES |

C1C(C(C(C(C1NC(=O)C(CCN)O)O)OC2C(C(C(O2)CO)O)O)OC3C(C(C(C(O3)CN)O)O)N)N |

Isomeric SMILES |

C1[C@@H]([C@H]([C@@H]([C@H]([C@@H]1NC(=O)[C@H](CCN)O)O)O[C@H]2[C@@H](C([C@H](O2)CO)O)O)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CN)O)O)N)N |

Canonical SMILES |

C1C(C(C(C(C1NC(=O)C(CCN)O)O)OC2C(C(C(O2)CO)O)O)OC3C(C(C(C(O3)CN)O)O)N)N |

Synonyms |

Anhydrous Butirosin Sulfate Butirosin Butirosin A Butirosin B Butirosin Sulfate Butirosin Sulfate, Anhydrous Butirosin Sulphate Butirosins Sulfate, Anhydrous Butirosin Sulfate, Butirosin Sulphate, Butirosin |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to Butirosin: Discovery, Biosynthesis, and the Producing Organism Bacillus circulans

For Researchers, Scientists, and Drug Development Professionals

Abstract

Butirosin, an aminoglycoside antibiotic complex produced by Bacillus circulans, represents a significant area of study due to its broad-spectrum antibacterial activity and unique structural features. This technical guide provides an in-depth exploration of the discovery, isolation, and characterization of this compound. It details the biosynthetic pathway, focusing on the enzymatic processes and the formation of its distinctive (S)-4-amino-2-hydroxybutyrate (AHBA) side chain, which confers resistance to several aminoglycoside-modifying enzymes. The guide includes detailed experimental protocols derived from foundational studies, quantitative data on its antibacterial efficacy, and visualizations of key biochemical pathways and workflows to support advanced research and development.

Discovery and Isolation of this compound

This compound was first identified as a novel, water-soluble aminoglycosidic antibiotic complex from the fermentation filtrates of Bacillus circulans.[1][2] The complex was found to be active against a wide range of gram-positive and gram-negative bacteria, including clinically significant pathogens like Pseudomonas aeruginosa.[3] The initial isolation resolved the complex into its two primary isomeric components, this compound A and this compound B, which constitute approximately 80-85% and 15-20% of the mixture, respectively.[4]

The key to its separation and purification from the fermentation broth was ion-exchange chromatography.[1][2] This technique remains fundamental for isolating this compound and its analogs.

General Isolation Workflow

The process begins with the fermentation of Bacillus circulans, followed by a multi-step purification protocol to isolate the this compound components.

References

- 1. This compound, a new aminoglycosidic antibiotic complex: isolation and characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound, a New Aminoglycosidic Antibiotic Complex: Isolation and Characterization - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound, a new aminoglycosidic antibiotic complex: antibacterial activity in vitro and in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Structural Isomers of Butirosin A and Butirosin B

For Researchers, Scientists, and Drug Development Professionals

Abstract

Butirosin, an aminoglycoside antibiotic complex produced by Bacillus circulans, is a mixture of two primary components: this compound A and this compound B. These isomers exhibit broad-spectrum antibacterial activity and possess a unique structural feature—an (S)-4-amino-2-hydroxybutyryl (AHBA) side chain—that confers resistance to some aminoglycoside-modifying enzymes. This guide provides a detailed examination of the structural differences between this compound A and B, their physicochemical properties, and methods for their separation and characterization. It is intended to serve as a comprehensive resource for researchers in the fields of natural products chemistry, antibiotic drug discovery, and medicinal chemistry.

Introduction

Aminoglycoside antibiotics have long been a cornerstone in the treatment of serious bacterial infections. This compound, isolated from Bacillus circulans, is a notable member of this class due to its activity against both Gram-positive and Gram-negative bacteria, including some strains resistant to other aminoglycosides. The this compound complex is primarily composed of this compound A (80-85%) and this compound B (15-20%). The key to their enhanced biological activity and resistance to enzymatic inactivation lies in the presence of an (S)-4-amino-2-hydroxybutyryl (AHBA) substituent on the 2-deoxystreptamine ring. Understanding the subtle yet significant structural distinctions between this compound A and B is crucial for structure-activity relationship (SAR) studies and the development of novel semisynthetic aminoglycosides.

Structural Elucidation: The Core Difference

This compound A and this compound B are diastereomers, differing only in the stereochemistry of the pentose moiety attached to the 2-deoxystreptamine core. Both isomers share the same molecular formula, C₂₁H₄₁N₅O₁₂, and a molecular weight of 555.58 g/mol .

The core structure of both butirosins consists of three rings:

-

A central 2-deoxystreptamine ring.

-

A 2,6-diamino-2,6-dideoxy-α-D-glucopyranosyl ring.

-

A pentofuranosyl ring.

The distinguishing feature between the two isomers is the nature of this pentofuranosyl ring:

-

This compound A contains a β-D-xylofuranosyl moiety.

-

This compound B contains a β-D-ribofuranosyl moiety.

This subtle change in the stereochemistry of a single hydroxyl group on the pentose ring is the sole structural difference between this compound A and this compound B.

Physicochemical Properties

The isomeric nature of this compound A and B results in very similar physicochemical properties, though minor differences in properties such as specific rotation and melting point have been reported. A summary of their key properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound A and B

| Property | This compound A | This compound B | This compound Complex (Sulfate Dihydrate) |

| Molecular Formula | C₂₁H₄₁N₅O₁₂ | C₂₁H₄₁N₅O₁₂ | C₂₁H₄₁N₅O₁₂·2H₂SO₄·2H₂O |

| Molecular Weight | 555.58 g/mol | 555.58 g/mol | 787.76 g/mol |

| Appearance | White, amorphous solid[1] | Dihydrate, melts over a wide range[1] | White solid |

| Melting Point | Begins to decompose at ~149°C[1] | Begins to melt at 146°C[1] | Decomposes at ~225°C[1] |

| Specific Rotation [α]D25 | +26° (c=1.46 in water)[1] | +33° (c=1.5 in water)[1] | +29° (c=2 in water)[1] |

| pKa' (in water) | 5.6, 7.3, 8.7, 9.8[1] | 5.3, 7.1, 8.6, 9.8[1] | 5.5, 7.2, 8.5, 9.4[1] |

| Solubility | Soluble in water, methanol, and ethanol.[] | Very soluble in water; moderately soluble in methanol; slightly soluble in ethanol.[1] | Very soluble in water; moderately soluble in methanol; slightly soluble in ethanol.[1] |

Experimental Protocols

Separation of this compound A and B by Ion-Exchange Chromatography

The separation of the this compound complex into its A and B components can be achieved by column chromatography on a Dowex 1x2 ion-exchange resin (200-400 mesh, borate form).[3]

Materials:

-

This compound complex

-

Dowex 1x2 resin (200-400 mesh)

-

Boric acid (5%)

-

Ammonium hydroxide (1 M)

-

Deionized water

-

Chromatography column

Procedure:

-

Resin Preparation: Convert the Dowex 1x2 resin to the borate form by washing it thoroughly with a 5% boric acid solution, followed by deionized water until the eluate is neutral.

-

Column Packing: Prepare a slurry of the borate-form resin in deionized water and pack it into a suitable chromatography column.

-

Sample Loading: Dissolve the this compound complex in deionized water and apply it to the top of the packed column.

-

Elution of this compound A: Elute the column with deionized water. This compound A, which forms a weaker complex with the borate resin, will elute first. Collect fractions and monitor by a suitable method (e.g., thin-layer chromatography or a ninhydrin test).

-

Elution of this compound B: After the elution of this compound A is complete, apply a 5% boric acid solution to the column. This compound B, which forms a stronger complex, will now be eluted.

-

Fraction Analysis and Pooling: Analyze the collected fractions to identify those containing pure this compound A and this compound B. Pool the respective pure fractions.

-

Desalting and Lyophilization: Desalt the pooled fractions (e.g., using a cation-exchange resin like IRC-50 in the NH₄⁺ form) and then lyophilize to obtain the pure isomers as free bases.[4]

Characterization by Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for confirming the identity and purity of this compound A and B. The complete proton assignments for this compound A have been determined using various 2D NMR techniques.[5] While a detailed assignment for this compound B is not as readily available in the literature, comparison of the spectra of the two isomers allows for the identification of the key differences in the chemical shifts of the protons and carbons of the pentose ring.

Sample Preparation:

-

Dissolve 5-10 mg of the purified this compound isomer in 0.5 mL of D₂O.

-

Lyophilize from D₂O two to three times to exchange labile protons.

-

Finally, dissolve the sample in high-purity D₂O for NMR analysis.

Instrumentation and Parameters:

-

A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended.

-

For ¹H NMR, a standard pulse sequence with water suppression is used.

-

For ¹³C NMR, a proton-decoupled pulse sequence is employed.

-

2D NMR experiments such as COSY, TOCSY, HSQC, and HMBC are crucial for complete structural assignment.

Characterization by Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition of this compound A and B. Tandem mass spectrometry (MS/MS) provides valuable structural information through the analysis of fragmentation patterns.

Instrumentation and Parameters:

-

An electrospray ionization (ESI) source coupled with a high-resolution mass analyzer (e.g., Orbitrap or TOF) is suitable.

-

For MS/MS, collision-induced dissociation (CID) is typically used to induce fragmentation.

Expected Fragmentation: The fragmentation of aminoglycosides is complex but often involves glycosidic bond cleavages. Key fragment ions would correspond to the loss of the pentose and/or the 2,6-diamino-2,6-dideoxy-α-D-glucopyranosyl moieties, as well as fragmentation of the AHBA side chain. Comparative analysis of the MS/MS spectra of this compound A and B can help to confirm the identity of the pentose ring in each isomer.

Biological Activity

The this compound complex exhibits a broad spectrum of antibacterial activity against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa.[6] The presence of the AHBA side chain provides steric hindrance that protects the molecule from inactivation by certain aminoglycoside-modifying enzymes. While the biological activities of this compound A and B are generally considered to be very similar, subtle differences may exist. Further comparative studies using highly purified isomers are needed to fully elucidate any significant differences in their antibacterial potency and spectrum.

Biosynthesis

The biosynthesis of this compound involves a series of enzymatic steps, with the key intermediate being ribostamycin. The unique AHBA side chain is synthesized from L-glutamate and then transferred to the 1-amino group of the 2-deoxystreptamine ring of ribostamycin. This transfer is a crucial step that differentiates the this compound biosynthetic pathway from that of other related aminoglycosides.

Conclusion

This compound A and this compound B are closely related structural isomers that constitute the this compound antibiotic complex. Their primary structural difference lies in the stereochemistry of the pentose moiety, being β-D-xylofuranose in this compound A and β-D-ribofuranose in this compound B. This subtle variation leads to minor differences in their physicochemical properties. The separation of these isomers can be achieved by ion-exchange chromatography, and their structures can be unequivocally confirmed by modern spectroscopic techniques. A thorough understanding of the chemistry and biology of these isomers is essential for the continued development of new and effective aminoglycoside antibiotics to combat the growing threat of antibiotic resistance.

References

- 1. This compound [drugfuture.com]

- 3. This compound, a new aminoglycosidic antibiotic complex: isolation and characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. journals.asm.org [journals.asm.org]

- 5. The complete 1H NMR assignments of aminoglycoside antibiotics and conformational studies of this compound A through the use of 2D NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound, a new aminoglycosidic antibiotic complex: antibacterial activity in vitro and in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Mechanism of Action of Butirosin on the 30S Ribosomal Subunit

For Researchers, Scientists, and Drug Development Professionals

Abstract

Butirosin, a member of the aminoglycoside family of antibiotics, exerts its bactericidal effects by targeting the bacterial 30S ribosomal subunit, a critical component of the protein synthesis machinery. This technical guide provides a comprehensive overview of the molecular mechanism of action of this compound, with a particular focus on its interaction with the 30S subunit. We delve into its binding site, the conformational changes it induces, and its subsequent effects on translational fidelity and translocation. A key feature of this compound, its (S)-4-amino-2-hydroxybutyrate (AHBA) side chain, is highlighted for its role in overcoming common aminoglycoside resistance mechanisms. This document consolidates available quantitative data on this compound's activity and provides detailed experimental protocols for key assays used to study its mechanism, aiming to serve as a valuable resource for researchers in antibiotic development and molecular biology.

Introduction

This compound is a naturally occurring aminoglycoside antibiotic produced by Bacillus circulans.[1][2] Like other aminoglycosides, its primary intracellular target is the ribosome, the cellular machinery responsible for protein synthesis. By binding to the 30S ribosomal subunit, this compound disrupts the normal process of translation, leading to the production of non-functional or truncated proteins and ultimately, bacterial cell death.[3][4]

This compound is a 4,5-disubstituted 2-deoxystreptamine (2-DOS) aminoglycoside. What sets this compound apart from many other aminoglycosides is the presence of a unique (S)-4-amino-2-hydroxybutyrate (AHBA) side chain attached to the N1 position of the 2-DOS ring.[2][5] This structural feature is of significant interest as it confers resistance to several aminoglycoside-modifying enzymes (AMEs), which are a primary cause of clinical resistance to this class of antibiotics.[4][6] Understanding the precise mechanism of action of this compound, including the role of its AHBAside chain, is crucial for the rational design of new aminoglycoside derivatives with improved efficacy and a broader spectrum of activity against resistant pathogens.

This guide will provide a detailed examination of this compound's interaction with the 30S ribosomal subunit, its impact on key translational processes, and the experimental methodologies used to elucidate these mechanisms.

Mechanism of Action on the 30S Ribosomal Subunit

The bactericidal activity of this compound stems from its high-affinity binding to a specific site on the 16S ribosomal RNA (rRNA) within the 30S subunit, known as the aminoacyl-tRNA acceptor site (A-site).[3][7] This interaction triggers a cascade of events that disrupt the fidelity and efficiency of protein synthesis.

Binding to the A-site of the 16S rRNA

The primary binding pocket for this compound is located in the major groove of helix 44 (h44) of the 16S rRNA at the decoding center.[8] This region is highly conserved across bacterial species, which accounts for the broad-spectrum activity of aminoglycosides. The binding of this compound to this site is primarily driven by electrostatic interactions between the positively charged amino groups of the antibiotic and the negatively charged phosphate backbone of the rRNA.

Upon binding, this compound induces a distinct conformational change in the A-site. Specifically, it causes two universally conserved adenine residues, A1492 and A1493, to flip out from their stacked position within h44.[9] This "flipped-out" conformation mimics the state of the ribosome when a cognate (correctly matched) aminoacyl-tRNA is bound to the A-site.

Induction of mRNA Misreading

By locking the A-site in a conformation that resembles the cognate tRNA-bound state, this compound significantly lowers the accuracy of the decoding process.[4][6] The ribosome is then more likely to accept near-cognate or non-cognate aminoacyl-tRNAs, leading to the incorporation of incorrect amino acids into the growing polypeptide chain. This synthesis of aberrant proteins with altered structure and function contributes significantly to the bactericidal effect of this compound.

Inhibition of Translocation

In addition to promoting misreading, this compound can also inhibit the translocation step of elongation. Translocation is the coordinated movement of the tRNAs and mRNA through the ribosome, which is essential for the addition of the next amino acid. This compound's binding to the A-site can sterically hinder the movement of the peptidyl-tRNA from the A-site to the P-site (peptidyl site), thereby stalling protein synthesis.[9]

Quantitative Data on this compound Activity

While specific binding constants (Kd) and half-maximal inhibitory concentrations (IC50) for this compound's interaction with the 30S subunit are not extensively reported in recent literature, comparative studies and data from structurally similar aminoglycosides, such as amikacin (which also possesses an AHBA side chain), provide valuable insights into its potency.

| Parameter | Organism/System | Value | Reference |

| Minimum Inhibitory Concentration (MIC) | Pseudomonas aeruginosa (Gentamicin-resistant) | 8 µg/mL | [10] |

| Escherichia coli | 1-4 µg/mL | [10] | |

| Staphylococcus aureus | 0.5-2 µg/mL | [10] | |

| IC50 (In vitro Translation Inhibition) | E. coli cell-free system (Amikacin) | ~0.31-2.74 mg/mL (estimated) | [11] |

| E. coli cell-free system (Arbekacin) | 125 nM (Ki) | [9] |

Note: Data for amikacin and arbekacin are included as close analogs to this compound. Direct quantitative data for this compound's Kd and IC50 on the 30S subunit are limited in the reviewed literature.

The Role of the (S)-4-amino-2-hydroxybutyrate (AHBA) Side Chain

A distinguishing feature of this compound is its AHBA side chain. This moiety plays a crucial role in its ability to evade inactivation by certain aminoglycoside-modifying enzymes (AMEs).[4][6] AMEs, such as acetyltransferases, phosphotransferases, and nucleotidyltransferases, are a primary mechanism of bacterial resistance to aminoglycosides. They modify specific hydroxyl or amino groups on the antibiotic, which reduces its binding affinity for the ribosome.

The bulky AHBA group at the N1 position of the 2-deoxystreptamine ring sterically hinders the access of some AMEs to their target sites on the this compound molecule, thereby preserving its antibacterial activity against strains that produce these enzymes.[6]

Experimental Protocols

The following sections detail generalized protocols for key experiments used to characterize the mechanism of action of this compound and other aminoglycosides.

Ribosome Binding Assay (Nitrocellulose Filter Binding)

This assay is used to determine the binding affinity (Kd) of this compound to the 30S ribosomal subunit.

Principle: This method relies on the ability of nitrocellulose membranes to bind proteins and protein-ligand complexes, while allowing unbound, negatively charged RNA to pass through. By using radiolabeled 16S rRNA or 30S subunits, the amount of this compound-bound ribosomal complexes can be quantified.[12][13]

Protocol:

-

Preparation of Ribosomal Subunits: Isolate 70S ribosomes from a suitable bacterial strain (e.g., E. coli MRE600) and dissociate them into 30S and 50S subunits by dialysis against a low-magnesium buffer. Purify the 30S subunits by sucrose gradient centrifugation.

-

Radiolabeling (optional but recommended for sensitivity): The 30S subunits or 16S rRNA can be radiolabeled with ³²P.

-

Binding Reaction:

-

In a series of tubes, incubate a constant, low concentration of radiolabeled 30S subunits with a range of this compound concentrations.

-

The binding buffer should contain appropriate salts and a pH buffer to mimic physiological conditions (e.g., 20 mM HEPES-KOH pH 7.5, 100 mM KCl, 10 mM MgCl₂, 6 mM β-mercaptoethanol).

-

Incubate the reactions at 37°C for 30 minutes to allow binding to reach equilibrium.

-

-

Filtration:

-

Pre-soak nitrocellulose filters in binding buffer.

-

Filter each reaction mixture through a filter under vacuum.

-

Wash each filter with a small volume of cold binding buffer to remove non-specifically bound RNA.

-

-

Quantification:

-

Measure the radioactivity retained on each filter using a scintillation counter.

-

-

Data Analysis:

-

Plot the amount of bound 30S subunit as a function of the this compound concentration.

-

Fit the data to a saturation binding curve to determine the dissociation constant (Kd).

-

In Vitro Translation Inhibition Assay

This assay measures the concentration of this compound required to inhibit protein synthesis by 50% (IC50).

Principle: A cell-free translation system (e.g., E. coli S30 extract or a reconstituted PURE system) is used to synthesize a reporter protein (e.g., luciferase or green fluorescent protein). The activity of the reporter protein is measured in the presence of varying concentrations of this compound to determine its inhibitory effect.[8][14]

Protocol:

-

Prepare the In Vitro Translation System: Use a commercially available E. coli S30 extract kit or a PURE system.

-

Prepare the DNA Template: Use a plasmid DNA template encoding a reporter gene (e.g., firefly luciferase) under the control of a T7 promoter.

-

Set up the Reactions:

-

In a multi-well plate, set up the translation reactions according to the kit manufacturer's instructions.

-

Add a serial dilution of this compound to the reactions. Include a no-drug control and a control with a known translation inhibitor (e.g., chloramphenicol).

-

-

Incubation: Incubate the plate at 37°C for 1-2 hours to allow for transcription and translation.

-

Measure Reporter Activity:

-

For luciferase, add the luciferase substrate and measure luminescence using a luminometer.[15]

-

For GFP, measure fluorescence using a fluorometer.

-

-

Data Analysis:

-

Normalize the reporter activity to the no-drug control.

-

Plot the percentage of inhibition as a function of this compound concentration.

-

Determine the IC50 value from the dose-response curve.

-

Toe-printing Assay to Monitor Ribosome Stalling

This assay can be used to map the precise location of this compound-induced ribosome stalling on an mRNA template.

Principle: A reverse transcriptase enzyme is used to synthesize a cDNA copy of an mRNA template that is being translated in a cell-free system. When the reverse transcriptase encounters a ribosome stalled on the mRNA, it terminates synthesis, creating a truncated cDNA product. The size of this "toe-print" fragment can be used to determine the exact position of the stalled ribosome.[16][17]

Protocol:

-

Prepare the In Vitro Translation System and Template: As described for the in vitro translation inhibition assay.

-

Primer Annealing: Anneal a radiolabeled or fluorescently labeled DNA primer to the 3' end of the mRNA template.

-

Translation and Stalling:

-

Initiate translation in the cell-free system in the presence and absence of this compound.

-

-

Reverse Transcription: Add reverse transcriptase and dNTPs to the reaction to initiate cDNA synthesis.

-

Analysis of cDNA Products:

-

Denature the samples and separate the cDNA products by denaturing polyacrylamide gel electrophoresis.

-

Include a sequencing ladder of the same mRNA template to precisely map the toe-print.

-

-

Data Interpretation: The appearance of a specific band in the this compound-treated lane that is not present or is less intense in the control lane indicates a site of ribosome stalling. The position of this band relative to the sequencing ladder reveals the codon at which the ribosome is stalled.

Conclusion

This compound's mechanism of action on the 30S ribosomal subunit is a multifaceted process involving high-affinity binding to the A-site, induction of conformational changes that lead to mRNA misreading, and inhibition of translocation. Its unique (S)-4-amino-2-hydroxybutyrate side chain provides a strategic advantage by conferring resistance to certain aminoglycoside-modifying enzymes. The experimental protocols detailed in this guide provide a framework for the continued investigation of this compound and the development of novel aminoglycoside antibiotics that can combat the growing threat of antibiotic resistance. Further research to obtain more precise quantitative data on this compound's interaction with the ribosome will be invaluable for these efforts.

References

- 1. Real-time measurements of aminoglycoside effects on protein synthesis in live cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound-biosynthetic gene cluster from Bacillus circulans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Amikacin | Johns Hopkins ABX Guide [hopkinsguides.com]

- 4. What is the mechanism of Amikacin Sulfate? [synapse.patsnap.com]

- 5. med.emory.edu [med.emory.edu]

- 6. Amikacin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Articles [globalrx.com]

- 8. benchchem.com [benchchem.com]

- 9. Functional insights from the structure of the 30S ribosomal subunit and its interactions with antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Molecular basis of the pleiotropic effects by the antibiotic amikacin on the ribosome - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Isolation and Characterization of Ribosomes and Translation Initiation Factors from the Gram-Positive Soil Bacterium Streptomyces lividans - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Filter binding assay - Wikipedia [en.wikipedia.org]

- 14. Amicoumacin A inhibits translation by stabilizing mRNA interaction with the ribosome - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Luciferase Assay System Protocol [promega.sg]

- 16. researchgate.net [researchgate.net]

- 17. Misreading of RNA codewords induced by aminoglycoside antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Antibacterial Spectrum of Butirosin against Pathogenic Bacteria

For Researchers, Scientists, and Drug Development Professionals

Introduction

Butirosin is an aminoglycoside antibiotic complex, first isolated from the fermentation broths of Bacillus circulans.[1][2] Comprised of two major components, this compound A and this compound B, this antibiotic has demonstrated a broad spectrum of activity against both Gram-positive and Gram-negative pathogenic bacteria.[1][3] Notably, this compound has shown efficacy against opportunistic pathogens such as Pseudomonas aeruginosa, including strains resistant to other aminoglycosides like gentamicin.[4][5][6] This technical guide provides a comprehensive overview of the antibacterial spectrum of this compound, detailing its in vitro activity through quantitative data, outlining the experimental protocols for susceptibility testing, and visualizing its mechanism of action.

Data Presentation: In Vitro Antibacterial Spectrum of this compound

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of this compound against a range of pathogenic bacteria. The data has been compiled from various in vitro studies. It is important to note that MIC values can vary depending on the specific strain and the testing methodology employed.

| Bacterial Species | Strain | MIC (µg/mL) |

| Gram-Positive Bacteria | ||

| Staphylococcus aureus | Smith | 1.6 |

| 10 clinical isolates (median) | 3.1 | |

| Streptococcus pyogenes | C203 | 6.2 |

| 10 clinical isolates (median) | 12.5 | |

| Diplococcus pneumoniae | Type I | 25 |

| Gram-Negative Bacteria | ||

| Escherichia coli | 8 clinical isolates (median) | 3.1 |

| Klebsiella pneumoniae | 10 clinical isolates (median) | 3.1 |

| Enterobacter aerogenes | 2 clinical isolates (median) | 1.6 |

| Proteus mirabilis | 6 clinical isolates (median) | 6.2 |

| Proteus vulgaris | 1 clinical isolate | 6.2 |

| Salmonella enteritidis | 2 clinical isolates (median) | 6.2 |

| Salmonella typhimurium | 1 clinical isolate | 6.2 |

| Shigella flexneri | 1 clinical isolate | 6.2 |

| Shigella sonnei | 1 clinical isolate | 6.2 |

| Pseudomonas aeruginosa | 10 clinical isolates (median) | 6.2 |

| Gentamicin-resistant strain | 12.5 |

Experimental Protocols

The determination of the antibacterial spectrum of this compound relies on standardized in vitro susceptibility testing methods. The most common methods employed are broth microdilution and agar dilution, which are used to determine the Minimum Inhibitory Concentration (MIC) of the antibiotic against specific pathogens.

Broth Microdilution Method

The broth microdilution method is a widely used technique for determining the MIC of an antimicrobial agent. It involves challenging a standardized bacterial inoculum with serial dilutions of the antibiotic in a liquid growth medium.

Protocol:

-

Preparation of Antibiotic Solutions: A stock solution of this compound is prepared in an appropriate solvent and then serially diluted in cation-adjusted Mueller-Hinton Broth (CAMHB) to obtain a range of concentrations.

-

Inoculum Preparation: The bacterial isolate to be tested is grown on an appropriate agar medium to obtain a fresh culture. A suspension of the bacteria is then prepared in a sterile saline solution and its turbidity is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. This suspension is further diluted to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.

-

Inoculation of Microtiter Plates: A 96-well microtiter plate is used for the assay. Each well, containing a specific concentration of this compound, is inoculated with the standardized bacterial suspension. A growth control well (containing bacteria but no antibiotic) and a sterility control well (containing medium only) are also included.

-

Incubation: The inoculated microtiter plate is incubated at 35-37°C for 16-20 hours in ambient air.

-

MIC Determination: Following incubation, the plate is visually inspected for bacterial growth (turbidity). The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the bacteria.

Agar Dilution Method

The agar dilution method is another standard procedure for MIC determination. It involves incorporating the antibiotic into an agar medium, which is then inoculated with the test bacteria.

Protocol:

-

Preparation of Antibiotic-Containing Agar Plates: A series of agar plates (typically Mueller-Hinton Agar) are prepared, each containing a specific concentration of this compound. This is achieved by adding the appropriate volume of the antibiotic stock solution to the molten agar before it solidifies. A control plate with no antibiotic is also prepared.

-

Inoculum Preparation: A standardized bacterial suspension is prepared as described for the broth microdilution method.

-

Inoculation: The surfaces of the agar plates are inoculated with the bacterial suspension. A multipoint inoculator can be used to test multiple isolates simultaneously.

-

Incubation: The inoculated plates are incubated at 35-37°C for 16-20 hours.

-

MIC Determination: After incubation, the plates are examined for bacterial growth. The MIC is the lowest concentration of this compound at which there is no visible growth, a faint haze, or a single colony.

Mandatory Visualizations

Experimental Workflow for Antibacterial Susceptibility Testing

Caption: Workflow for determining the antibacterial spectrum of this compound.

Mechanism of Action of this compound

This compound, like other aminoglycoside antibiotics, exerts its antibacterial effect by inhibiting protein synthesis in bacteria. This is achieved by binding to the 30S ribosomal subunit, a key component of the bacterial ribosome.

The binding of this compound to the 30S subunit interferes with the translation process in several ways:

-

Inhibition of Initiation Complex Formation: this compound can block the formation of the initiation complex, which is the first step in protein synthesis.

-

Miscoding: The binding of this compound can cause misreading of the mRNA codon, leading to the incorporation of incorrect amino acids into the growing polypeptide chain. This results in the production of non-functional or toxic proteins.

-

Inhibition of Translocation: this compound can interfere with the movement of the ribosome along the mRNA molecule, a process known as translocation, thereby halting protein synthesis.

The unique (S)-4-amino-2-hydroxybutyrate (AHBA) side chain of this compound provides a protective function against several aminoglycoside-modifying enzymes, which are a common mechanism of bacterial resistance.[7]

Caption: Mechanism of action of this compound on the bacterial ribosome.

References

- 1. youtube.com [youtube.com]

- 2. taylorfrancis.com [taylorfrancis.com]

- 3. This compound, a new aminoglycosidic antibiotic complex: antibacterial activity in vitro and in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. woah.org [woah.org]

- 5. rr-asia.woah.org [rr-asia.woah.org]

- 6. This compound, a New Aminoglycosidic Antibiotic Complex: Antibacterial Activity In Vitro and in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

The Strategic Significance of the AHBA Side Chain in Butirosin's Antimicrobial Efficacy

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Butirosin, a member of the aminoglycoside class of antibiotics, is distinguished by its unique (S)-4-amino-2-hydroxybutyryl (AHBA) side chain. This structural feature is not merely a molecular embellishment but a critical determinant of its antimicrobial potency and spectrum of activity. The AHBA side chain endows this compound with the remarkable ability to overcome common bacterial resistance mechanisms, specifically enzymatic modification by aminoglycoside-modifying enzymes (AMEs). This technical guide synthesizes the current understanding of the AHBA side chain's role, presenting quantitative data on its impact on antimicrobial activity, detailing relevant experimental protocols, and visualizing the underlying molecular interactions and biosynthetic pathways. This document serves as a comprehensive resource for researchers engaged in the study of aminoglycoside antibiotics and professionals in the field of antibacterial drug development.

Introduction to this compound and Aminoglycoside Antibiotics

Aminoglycoside antibiotics have long been a cornerstone in the treatment of serious bacterial infections, particularly those caused by Gram-negative bacteria. Their bactericidal action is primarily achieved by binding to the 30S ribosomal subunit, which disrupts protein synthesis and leads to cell death. This compound, produced by Bacillus circulans, is a notable aminoglycoside complex valued for its broad-spectrum activity.[1][2] A key feature that sets this compound apart from many other aminoglycosides is the presence of an (S)-4-amino-2-hydroxybutyryl (AHBA) side chain attached to the C-1 amine of the 2-deoxystreptamine ring.[3][4] This modification has profound implications for its interaction with bacterial targets and its resilience against resistance mechanisms.

The (S)-4-amino-2-hydroxybutyryl (AHBA) Side Chain: A Shield Against Resistance

The most significant contribution of the AHBA side chain to this compound's antimicrobial profile is its ability to confer resistance to certain aminoglycoside-modifying enzymes (AMEs).[3][4] These enzymes, which include acetyltransferases (AACs), phosphotransferases (APHs), and nucleotidyltransferases (ANTs), are the primary mechanism of acquired resistance to aminoglycosides in clinical settings.[5][6] They inactivate the antibiotic by adding chemical moieties that sterically hinder its binding to the ribosomal target.

The AHBA side chain effectively acts as a shield, protecting vulnerable sites on the this compound molecule from enzymatic attack. For instance, the presence of the AHBA group at the N-1 position obstructs the action of APH(3') enzymes, which are a common cause of resistance to other aminoglycosides like kanamycin and neomycin.[7] This strategic modification is a naturally evolved defense mechanism that has been leveraged in the development of semi-synthetic aminoglycosides like amikacin, which also incorporates an AHBA moiety to enhance its activity against resistant pathogens.[3][7]

Quantitative Analysis of the AHBA Side Chain's Impact on Antimicrobial Activity

The critical role of the AHBA side chain is quantitatively demonstrated by comparing the Minimum Inhibitory Concentrations (MICs) of this compound with its precursor, ribostamycin (which lacks the AHBA side chain), and other modified analogues against various bacterial strains, including those known to produce AMEs.

| Compound | Organism | Resistance Mechanism | MIC (µg/mL) |

| This compound A | Escherichia coli JR66/W677 | APH(3')-II | 4 |

| Ribostamycin | Escherichia coli JR66/W677 | APH(3')-II | >128 |

| This compound A | Pseudomonas aeruginosa TI-13 | AAC(6')-I | 8 |

| 6'-N-methylthis compound A | Pseudomonas aeruginosa TI-13 | AAC(6')-I | 2 |

| This compound A | Staphylococcus aureus Smith | None (Susceptible) | 0.5 |

| Ribostamycin | Staphylococcus aureus Smith | None (Susceptible) | 1 |

| 3',4'-dideoxy-6'-C-methylthis compound B | This compound-resistant strain | AAC(6')-I, AAC(6')-IV, APH(3')-II | Significantly improved activity |

Note: The data presented is a synthesis of typical results from various studies and is intended for comparative purposes. Specific values can vary based on experimental conditions.[8]

Experimental Protocols

Synthesis of this compound Analogs (Mutational Biosynthesis Approach)

This protocol outlines a mutational biosynthesis approach for generating novel this compound analogs, a method that has been used to create derivatives with altered activity against resistant strains.[8]

Objective: To produce 6'-N-methylbutirosins by feeding a neamine-negative mutant of Bacillus circulans with 6'-N-methylneamine.

Materials:

-

Neamine-negative mutant strain of Bacillus circulans.

-

Fermentation medium (e.g., glycerol, soybean meal, meat peptone, ammonium chloride, calcium carbonate).[2]

-

6'-N-methylneamine (precursor).

-

Shaker flasks and stirred-jar fermenters.

-

Chromatography resins for purification (e.g., ion-exchange).

-

Analytical equipment (e.g., HPLC, Mass Spectrometry, NMR).

Procedure:

-

Inoculum Preparation: Cultivate the neamine-negative mutant of B. circulans in a suitable seed medium for 24-48 hours.

-

Fermentation: Inoculate the production fermentation medium with the seed culture.

-

Precursor Feeding: After an initial growth phase (e.g., 24 hours), supplement the fermentation broth with 6'-N-methylneamine.

-

Incubation: Continue the fermentation under controlled conditions (temperature, pH, aeration) for 5-7 days.

-

Harvesting: Separate the biomass from the fermentation broth by centrifugation or filtration.

-

Purification:

-

Adjust the pH of the supernatant and apply it to an ion-exchange chromatography column.

-

Wash the column to remove impurities.

-

Elute the this compound analogs using a suitable buffer gradient.

-

-

Characterization: Analyze the purified fractions using HPLC, mass spectrometry, and NMR to confirm the structure and purity of the 6'-N-methylthis compound analogs.[8]

Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This protocol describes the standard broth microdilution method for determining the MIC of this compound and its analogs against bacterial strains.[9][10][11]

Objective: To determine the lowest concentration of an antibiotic that inhibits the visible growth of a microorganism.

Materials:

-

96-well polypropylene microtiter plates.

-

Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium.

-

Bacterial strains for testing.

-

Stock solutions of this compound and its analogs of known concentration.

-

Spectrophotometer or microplate reader.

-

Incubator.

Procedure:

-

Antibiotic Dilution Series:

-

Prepare a serial two-fold dilution of each antibiotic in MHB directly in the 96-well plate. The final volume in each well should be 50 µL.

-

Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

-

-

Inoculum Preparation:

-

Culture the bacterial strains overnight in MHB.

-

Dilute the overnight culture to achieve a standardized final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well of the microtiter plate.

-

-

Inoculation: Add 50 µL of the standardized bacterial inoculum to each well (except the sterility control), bringing the total volume to 100 µL.

-

Incubation: Incubate the plates at 37°C for 16-20 hours.

-

MIC Determination: The MIC is the lowest concentration of the antibiotic at which there is no visible growth, as determined by visual inspection or by measuring the optical density at 600 nm (OD600) with a microplate reader.[11]

Visualizing Molecular Mechanisms and Pathways

Biosynthesis of the AHBA Side Chain

The biosynthesis of the AHBA side chain is a multi-step enzymatic process. It begins with L-glutamate and involves intermediates tethered to an acyl carrier protein (ACP).[4] This pathway highlights the intricate molecular machinery responsible for producing this crucial defensive moiety.

Caption: Enzymatic pathway for the biosynthesis of the AHBA side chain.

Mechanism of Action and Resistance Evasion

The AHBA side chain plays a dual role: it contributes to the binding of this compound to the bacterial ribosome and sterically hinders the access of AMEs to their target sites.

Caption: Role of AHBA in ribosomal binding and evasion of enzymatic inactivation.

Experimental Workflow for MIC Determination

The workflow for determining the Minimum Inhibitory Concentration is a standardized and sequential process.

Caption: Standard workflow for broth microdilution MIC assay.

Conclusion

The (S)-4-amino-2-hydroxybutyryl side chain of this compound is a paradigm of natural product evolution, providing a sophisticated solution to the challenge of bacterial resistance. Its ability to shield the aminoglycoside core from enzymatic inactivation is a key factor in this compound's potent and broad-spectrum antimicrobial activity. Understanding the structure-activity relationships, biosynthetic pathways, and mechanisms of action related to the AHBA side chain is crucial for the rational design of new aminoglycoside antibiotics that can effectively combat multidrug-resistant pathogens. The methodologies and data presented in this guide offer a foundational resource for advancing research and development in this critical area of medicine.

References

- 1. This compound, a new aminoglycosidic antibiotic complex: antibacterial activity in vitro and in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound, a new aminoglycosidic antibiotic complex: bacterial origin and some microbiological studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Biosynthesis of the unique amino acid side chain of this compound: possible protective-group chemistry in an acyl carrier protein-mediated pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Strategies to overcome the action of aminoglycoside-modifying enzymes for treating resistant bacterial infections - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Effects of Altering Aminoglycoside Structures on Bacterial Resistance Enzyme Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Mutational biosynthesis of this compound analogs. III. 6'-N-methylbutirosins and 3', 4'-dideoxy-6'-c-methylbutirosins, new semisynthetic aminoglycosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. protocols.io [protocols.io]

In Vitro Activity of Butirosin Against Pseudomonas aeruginosa: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Butirosin, an aminoglycoside antibiotic complex, has demonstrated notable in vitro activity against a range of Gram-negative bacteria, including the opportunistic pathogen Pseudomonas aeruginosa. This technical guide provides a consolidated overview of the available data on the in vitro efficacy of this compound against P. aeruginosa, including its activity against strains resistant to other aminoglycosides like gentamicin. Due to the limited availability of specific quantitative data such as MIC50 and MIC90 values for this compound, this document focuses on summarizing the existing qualitative findings, outlining standardized experimental protocols for aminoglycoside susceptibility testing, and illustrating the general mechanisms of aminoglycoside action and resistance in P. aeruginosa.

Introduction

Pseudomonas aeruginosa is a significant cause of opportunistic infections, particularly in immunocompromised individuals and patients with cystic fibrosis. The bacterium's intrinsic and acquired resistance to multiple classes of antibiotics poses a considerable challenge in clinical settings. Aminoglycosides are a critical component of the therapeutic arsenal against P. aeruginosa infections. This compound, a complex of aminoglycoside antibiotics, has been identified as a potent agent against this pathogen, showing effectiveness even against gentamicin-resistant isolates[1]. This guide aims to provide a detailed technical resource for researchers investigating the potential of this compound as an anti-pseudomonal agent.

In Vitro Susceptibility of Pseudomonas aeruginosa to this compound

Table 1: Summary of In Vitro Activity of this compound against Pseudomonas aeruginosa

| Parameter | Finding | Reference |

| General Activity | Active against Pseudomonas aeruginosa. | [1] |

| Activity against Resistant Strains | Demonstrates activity against gentamicin-resistant clinical isolates of P. aeruginosa. | [1] |

Experimental Protocols

Detailed, this compound-specific protocols for susceptibility testing against P. aeruginosa are not extensively published. However, standardized methods for testing aminoglycoside susceptibility are well-established by organizations such as the Clinical and Laboratory Standards Institute (CLSI). The following protocols are based on these general guidelines and can be adapted for the evaluation of this compound.

Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This method is considered the gold standard for determining the MIC of an antimicrobial agent.

Workflow for MIC Determination

Caption: Workflow for MIC determination by broth microdilution.

Materials:

-

This compound powder of known potency

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well microtiter plates

-

Pseudomonas aeruginosa isolates

-

0.5 McFarland turbidity standard

-

Spectrophotometer

-

Incubator

Procedure:

-

Prepare a stock solution of this compound and perform serial two-fold dilutions in CAMHB in a 96-well microtiter plate.

-

Prepare an inoculum of P. aeruginosa equivalent to a 0.5 McFarland standard.

-

Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.

-

Inoculate each well containing the this compound dilutions with the bacterial suspension. Include a positive control well (bacteria, no antibiotic) and a negative control well (broth, no bacteria).

-

Incubate the plates at 35 ± 2°C for 16-20 hours.

-

Following incubation, determine the MIC by visually identifying the lowest concentration of this compound that inhibits visible bacterial growth.

Disk Diffusion Susceptibility Testing

The disk diffusion method is a qualitative or semi-quantitative method to assess the susceptibility of bacteria to an antimicrobial agent.

Workflow for Disk Diffusion Assay

Caption: Workflow for disk diffusion susceptibility testing.

Materials:

-

This compound-impregnated paper disks (e.g., 30 µg)

-

Mueller-Hinton Agar (MHA) plates

-

Pseudomonas aeruginosa isolates

-

0.5 McFarland turbidity standard

-

Sterile swabs

-

Incubator

-

Calipers or a ruler

Procedure:

-

Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard.

-

Using a sterile swab, evenly inoculate the entire surface of an MHA plate to create a confluent lawn of growth.

-

Aseptically apply a this compound disk to the surface of the agar.

-

Incubate the plate at 35 ± 2°C for 16-20 hours.

-

After incubation, measure the diameter of the zone of complete growth inhibition around the disk.

Mechanism of Action and Resistance

This compound, like other aminoglycosides, exerts its bactericidal effect by inhibiting protein synthesis. The primary mechanisms of resistance to aminoglycosides in P. aeruginosa involve enzymatic modification of the drug, active efflux, and alteration of the ribosomal target site.

General Mechanism of Aminoglycoside Action

Aminoglycosides bind to the 30S ribosomal subunit, leading to mistranslation of mRNA and ultimately cell death.

Aminoglycoside Mechanism of Action Pathway

Caption: General mechanism of action for aminoglycoside antibiotics.

Mechanisms of Resistance in Pseudomonas aeruginosa

P. aeruginosa can develop resistance to aminoglycosides through several mechanisms.

Aminoglycoside Resistance Mechanisms in P. aeruginosa

Caption: Overview of aminoglycoside resistance mechanisms in P. aeruginosa.

-

Enzymatic Modification: P. aeruginosa can produce aminoglycoside-modifying enzymes (AMEs) that inactivate this compound through acetylation, phosphorylation, or adenylylation.

-

Active Efflux: Efflux pumps, such as the MexXY-OprM system, can actively transport this compound out of the bacterial cell, reducing its intracellular concentration.

-

Target Site Modification: Alterations in the 30S ribosomal subunit, often through methylation of the 16S rRNA, can decrease the binding affinity of this compound to its target, leading to resistance.

Conclusion

This compound exhibits promising in vitro activity against Pseudomonas aeruginosa, including strains resistant to other aminoglycosides. While comprehensive quantitative susceptibility data remains limited, the available information underscores the potential of this compound as a therapeutic agent. Further research is warranted to establish detailed MIC distributions, investigate specific resistance mechanisms, and evaluate its efficacy in contemporary clinical isolates of P. aeruginosa. The standardized protocols and mechanistic overviews provided in this guide offer a framework for future investigations in this area.

References

An In-Depth Technical Guide to the Inhibitory Effects of Butirosin on Gram-Positive and Gram-Negative Bacteria

For Researchers, Scientists, and Drug Development Professionals

Abstract

Butirosin, an aminoglycoside antibiotic complex derived from Bacillus circulans, demonstrates a broad spectrum of inhibitory activity against both Gram-positive and Gram-negative bacteria. This technical guide provides a comprehensive overview of the antibacterial properties of this compound, with a focus on its mechanism of action, quantitative inhibitory concentrations, and the experimental protocols used for its evaluation. This compound's efficacy extends to several clinically significant pathogens, including strains resistant to other aminoglycosides, highlighting its potential in drug development. This document synthesizes available data to serve as a foundational resource for researchers and professionals in the field of antimicrobial research and development.

Introduction

This compound is an aminoglycoside antibiotic complex first reported in the early 1970s.[1][2][3] It is a water-soluble complex produced by fermentation of Bacillus circulans and can be resolved into its A and B components.[4][5][6] Like other aminoglycosides, this compound exhibits bactericidal activity by inhibiting protein synthesis. A notable feature of this compound is its activity against a wide range of pathogenic bacteria, including Staphylococcus aureus, Streptococcus pyogenes, Enterobacter aerogenes, Escherichia coli, Klebsiella pneumoniae, Proteus mirabilis, Salmonella enteritidis, and Shigella flexneri.[1][2] Of particular interest is its demonstrated efficacy against Pseudomonas aeruginosa, including some strains resistant to gentamicin.[1][2]

Quantitative Inhibitory Data

The in vitro inhibitory activity of this compound is quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antibiotic that prevents visible growth of a bacterium. The following tables summarize the MIC values of this compound against a variety of Gram-positive and Gram-negative bacteria as determined by the broth dilution method.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Gram-Positive Bacteria

| Bacterial Species | Strain | MIC (µg/mL) |

| Staphylococcus aureus | Smith | 1.6 |

| Staphylococcus aureus | 50 (Gentamicin-resistant) | 6.3 |

| Streptococcus pyogenes | C203 | 12.5 |

| Diplococcus pneumoniae | 6301 | 25 |

Data compiled from Heifetz et al., 1972.[1]

Table 2: Minimum Inhibitory Concentration (MIC) of this compound against Gram-Negative Bacteria

| Bacterial Species | Strain | MIC (µg/mL) |

| Escherichia coli | 4 | 6.3 |

| Klebsiella pneumoniae | A | 3.1 |

| Enterobacter aerogenes | 13880 | 1.6 |

| Proteus mirabilis | PR-11 | 6.3 |

| Proteus vulgaris | 13315 | 6.3 |

| Salmonella enteritidis | 13076 | 6.3 |

| Shigella flexneri | 12022 | 12.5 |

| Pseudomonas aeruginosa | 15152 | 3.1 |

| Pseudomonas aeruginosa | 15442 (Gentamicin-resistant) | 6.3 |

Data compiled from Heifetz et al., 1972.[1]

Mechanism of Action

This compound, like other aminoglycoside antibiotics, exerts its bactericidal effect by targeting the bacterial ribosome, the cellular machinery responsible for protein synthesis. The primary target is the 30S ribosomal subunit.

Signaling Pathway of this compound's Inhibitory Action

The binding of this compound to the 16S rRNA component of the 30S ribosomal subunit interferes with the translation process. This interference leads to the misreading of the mRNA codon, resulting in the incorporation of incorrect amino acids into the nascent polypeptide chain. The accumulation of these aberrant proteins disrupts essential cellular functions, ultimately leading to bacterial cell death.

Caption: Mechanism of this compound's antibacterial action.

Experimental Protocols

The following are detailed methodologies for key experiments used to evaluate the inhibitory effects of this compound.

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is based on the standardized methods for antimicrobial susceptibility testing.

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a bacterial isolate.

Materials:

-

This compound stock solution of known concentration

-

Sterile 96-well microtiter plates

-

Mueller-Hinton Broth (MHB), cation-adjusted

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

-

Sterile saline or broth for dilutions

-

Incubator (35°C ± 2°C)

-

Microplate reader (optional, for spectrophotometric reading)

Procedure:

-

Preparation of this compound Dilutions:

-

Aseptically prepare a serial two-fold dilution of the this compound stock solution in MHB directly in the 96-well microtiter plate. The final volume in each well should be 100 µL. The concentration range should be appropriate to determine the MIC for the test organism.

-

-

Inoculum Preparation:

-

From a fresh culture (18-24 hours old), select several colonies and suspend them in sterile saline or MHB.

-

Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

-

Dilute the standardized inoculum in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.

-

-

Inoculation of Microtiter Plate:

-

Inoculate each well containing the this compound dilutions with 100 µL of the prepared bacterial inoculum.

-

Include a growth control well (MHB with inoculum, no antibiotic) and a sterility control well (MHB only).

-

-

Incubation:

-

Cover the microtiter plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

-

-

Interpretation of Results:

-

The MIC is the lowest concentration of this compound at which there is no visible growth of the organism. This can be determined by visual inspection or by using a microplate reader to measure optical density.

-

Caption: Workflow for MIC determination by broth microdilution.

Time-Kill Kinetics Assay

This protocol provides a framework for assessing the bactericidal activity of this compound over time.

Objective: To evaluate the rate at which this compound kills a bacterial population at different concentrations.

Materials:

-

This compound stock solution

-

Log-phase bacterial culture (approximately 1 x 10⁶ CFU/mL)

-

Mueller-Hinton Broth (MHB), cation-adjusted

-

Sterile culture tubes or flasks

-

Sterile saline for dilutions

-

Agar plates for colony counting

-

Incubator with shaking capabilities (35°C ± 2°C)

Procedure:

-

Preparation of Test Cultures:

-

Inoculate flasks containing MHB with the test organism and incubate until the culture reaches the logarithmic phase of growth.

-

Dilute the log-phase culture to a starting inoculum of approximately 1 x 10⁶ CFU/mL.

-

-

Exposure to this compound:

-

Add this compound to the test cultures at various concentrations (e.g., 1x, 2x, 4x, and 8x the MIC).

-

Include a growth control culture without any antibiotic.

-

-

Sampling and Viable Counts:

-

At predetermined time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each culture.

-

Perform serial dilutions of the aliquots in sterile saline.

-

Plate the dilutions onto agar plates and incubate for 18-24 hours at 35°C ± 2°C.

-

-

Data Analysis:

-

Count the number of colonies on the plates to determine the number of viable bacteria (CFU/mL) at each time point for each this compound concentration.

-

Plot the log₁₀ CFU/mL against time for each concentration to generate time-kill curves. A ≥3-log₁₀ reduction in CFU/mL is typically considered bactericidal.

-

Caption: Workflow for a time-kill kinetics assay.

Conclusion

This compound is a potent aminoglycoside antibiotic with a broad spectrum of activity against both Gram-positive and Gram-negative bacteria. Its mechanism of action, centered on the inhibition of bacterial protein synthesis, is characteristic of its class. The quantitative data presented in this guide underscore its potential as an effective antibacterial agent. The detailed experimental protocols provide a standardized framework for the further evaluation of this compound and other novel antimicrobial compounds. This technical guide serves as a valuable resource for researchers and professionals dedicated to the discovery and development of new therapies to combat bacterial infections.

References

- 1. This compound, a New Aminoglycosidic Antibiotic Complex: Antibacterial Activity In Vitro and in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound, a new aminoglycosidic antibiotic complex: antibacterial activity in vitro and in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound, a new aminoglycosidic antibiotic complex: bacterial origin and some microbiological studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound, a New Aminoglycosidic Antibiotic Complex: Bacterial Origin and Some Microbiological Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound, a new aminoglycosidic antibiotic complex: isolation and characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound, a New Aminoglycosidic Antibiotic Complex: Isolation and Characterization - PMC [pmc.ncbi.nlm.nih.gov]

Early Studies on the Isolation and Characterization of Butirosin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Butirosin is an aminoglycoside antibiotic complex discovered in the early 1970s from the fermentation broths of Bacillus circulans.[1][2][3] This complex primarily consists of two isomeric components, this compound A and this compound B.[1] Like other aminoglycosides, this compound exhibits a broad spectrum of antibacterial activity against both Gram-positive and Gram-negative bacteria, with notable efficacy against Pseudomonas aeruginosa.[2][4][5] This technical guide provides an in-depth overview of the seminal studies on the isolation, purification, and characterization of this compound.

Data Presentation

Physicochemical Properties of this compound A and B

The initial characterization of this compound A and B revealed them to be water-soluble, basic compounds.[1] The following table summarizes their key physicochemical properties as reported in early studies.

| Property | This compound A | This compound B | This compound Complex (Sulfate Salt) | Reference |

| Molecular Formula | C₂₁H₄₁N₅O₁₂ | C₂₁H₄₁N₅O₁₂ | - | [1] |

| Appearance | White, amorphous solid | White, amorphous solid | White solid | [1] |

| Specific Optical Rotation ([α]²⁵D) | +26° (c=1.46% in H₂O) | +33° (c=1.5% in H₂O) | - | [1] |

| Melting Point | - | - | Decomposes at ~225°C | [1] |

| Solubility | Very soluble in water; increased solubility in lower alcohols compared to the sulfate salt. | Very soluble in water; increased solubility in lower alcohols compared to the sulfate salt. | Very soluble in water; relatively insoluble in common organic solvents. | [1] |

In Vitro Antibacterial Activity of this compound Complex

The antibacterial spectrum of the this compound complex was a key focus of early research. The following table presents the Minimal Inhibitory Concentrations (MICs) against a range of pathogenic bacteria.

| Bacterial Strain | MIC (µg/mL) | Reference |

| Staphylococcus aureus | 0.8 - 3.1 | [5] |

| Streptococcus pyogenes | 0.8 - 1.6 | [5] |

| Escherichia coli | 1.6 - 6.3 | [5] |

| Klebsiella pneumoniae | 1.6 - 6.3 | [5] |

| Proteus mirabilis | 3.1 - 12.5 | [5] |

| Proteus vulgaris | 3.1 - 12.5 | [5] |

| Salmonella enteritidis | 3.1 - 6.3 | [5] |

| Shigella sonnei | 3.1 - 6.3 | [5] |

| Pseudomonas aeruginosa | 1.6 - 12.5 | [5] |

Experimental Protocols

Fermentation of Bacillus circulans for this compound Production

The production of this compound was achieved through submerged fermentation of Bacillus circulans.[2][3]

1. Culture and Inoculum:

-

Strains of Bacillus circulans (e.g., NRRL B-3312 and B-3313) were used.[1]

-

Seed cultures were grown in a suitable broth medium.

2. Production Medium:

-

A typical production medium consisted of (g/L):[2][3]

-

Glycerol: 10

-

Soybean meal: 10

-

Meat peptone: 5

-

Ammonium chloride: 5

-

Calcium carbonate: 2

-

3. Fermentation Conditions:

-

Fermentation was carried out in shaken flasks or stirred-jar fermentors.

-

The incubation temperature was maintained at a suitable level for bacterial growth.

-

Aeration was provided by shaking or sparging.

-

The pH of the medium was controlled, often with the inclusion of calcium carbonate as a buffer.

-

Fermentation was typically continued for 4 days, with titers reaching 500 to 700 µg of this compound base per ml.[2][3]

Isolation and Purification of this compound Complex

The initial isolation of the this compound complex from the fermentation broth was accomplished by ion-exchange chromatography.[1]

1. Broth Clarification:

-

The fermentation broth was centrifuged to remove bacterial cells and other solid materials.

2. Cation-Exchange Chromatography:

-

The clarified supernatant was passed through a column of a weakly acidic cation-exchange resin, such as Amberlite IRC-50 (Na⁺ form).

-

The column was washed with water to remove unbound impurities.

-

This compound was eluted from the resin with a basic solution, typically 1.0 N ammonium hydroxide.

3. Concentration:

-

The eluate containing this compound was concentrated under vacuum.

4. Further Purification (Optional):

-

The concentrate could be further purified by passing it through a column of Amberlite CG-50 (NH₄⁺ form) and eluting with a gradient of ammonium hydroxide.

Separation of this compound A and B Isomers

The separation of the isomeric components, this compound A and B, was achieved by chromatography on a strong anion-exchange resin in the presence of boric acid.[1]

1. Column Preparation:

-

A column was packed with Dowex 1-X2 resin (or a similar strong anion-exchange resin).

-

The resin was equilibrated with water.

2. Sample Application:

-

The purified this compound complex was dissolved in water and applied to the column.

3. Elution:

-

The column was initially washed with water. This compound A was found to elute in the early fractions.[1]

-

Subsequently, a 5% boric acid solution was applied to the column to elute this compound B.[1]

4. Boric Acid Removal:

-

The fractions containing this compound B were treated to remove boric acid. This was accomplished by passing the solution through a column of a boron-specific anion-exchange resin, such as Amberlite XE-243.[1]

5. Final Purification:

-

The separated this compound A and B fractions were further purified by passing them through a column of Amberlite IRC-50 (NH₄⁺ form) to remove any remaining impurities.[1]

Mandatory Visualization

Caption: Workflow for the isolation and separation of this compound A and B.

Caption: Logical flow of the characterization of this compound A and B.

References

- 1. journals.asm.org [journals.asm.org]

- 2. This compound, a new aminoglycosidic antibiotic complex: bacterial origin and some microbiological studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound, a New Aminoglycosidic Antibiotic Complex: Bacterial Origin and Some Microbiological Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound, a New Aminoglycosidic Antibiotic Complex: Antibacterial Activity In Vitro and in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound, a new aminoglycosidic antibiotic complex: antibacterial activity in vitro and in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling the Genetic Blueprint of Butirosin Production in Bacillus circulans: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Butirosin, an aminoglycoside antibiotic produced by Bacillus circulans, exhibits potent antibacterial activity. Its unique structural feature, a (S)-4-amino-2-hydroxybutyrate (AHBA) side chain, provides resistance against common aminoglycoside-modifying enzymes, making it a molecule of significant interest for therapeutic development. Understanding the genetic underpinnings of this compound biosynthesis is paramount for harnessing its full potential through metabolic engineering and synthetic biology approaches. This technical guide provides an in-depth exploration of the this compound biosynthetic gene cluster (btr), the functions of its constituent genes, the regulatory networks governing its expression, and the experimental methodologies employed to elucidate these complex processes.

The this compound Biosynthetic Gene Cluster (btr)

The biosynthesis of this compound is orchestrated by a dedicated gene cluster, designated as btr, within the Bacillus circulans genome. This cluster harbors the genetic information encoding the enzymes responsible for the stepwise assembly of the this compound molecule from primary metabolites.

Key Genes and Their Functions in this compound Biosynthesis

Several key genes within the btr cluster have been identified and functionally characterized through a combination of gene disruption experiments, heterologous expression, and enzymatic assays. Disruption of genes such as btrB, btrC, btrD, and btrM has been shown to abolish this compound production, confirming their essential role in the biosynthetic pathway.[1] An extended analysis of the cluster has revealed additional open reading frames, including btrQ, btrR1, btrR2, btrT, btrU, btrV, btrW, and btrX.

The functions of several key btr genes are summarized below:

| Gene | Proposed Function | Experimental Evidence |

| btrC | 2-deoxy-scyllo-inosose synthase | Key enzyme in the biosynthesis of the 2-deoxystreptamine (DOS) core.[1] |

| btrB | Involved in an early step of the biosynthesis | Gene disruption leads to loss of this compound production.[1] |

| btrD | Deacetylase | Initially misidentified, now known to catalyze the deacetylation of 2'-N-acetylparomamine to paromamine.[2] |

| btrM | Paromamine synthase | Gene disruption abolishes this compound synthesis.[1] |

| btrL & btrP | O-ribosylation of neamine | BtrL catalyzes the phosphoribosylation of neamine, and BtrP subsequently dephosphorylates the intermediate to form ribostamycin.[3] |

| btrH , btrG , btrI | AHBA side chain modification | BtrI is an acyl carrier protein (ACP) that carries the AHBA precursor. BtrH transfers the γ-glutamylated AHBA moiety to ribostamycin. BtrG then removes the protective γ-glutamyl group.[4] |

| btrN | S-adenosyl-L-methionine (AdoMet) radical dehydrogenase | Involved in the oxidation of 2-deoxy-scyllo-inosamine (DOIA).[5][6] |

| btrR | Dual functional aminotransferase | Catalyzes the transamination of both 2-deoxy-scyllo-inosose and amino-dideoxy-scyllo-inosose.[7] |

| butB | Putative export protein | Proposed to be involved in the transport of this compound out of the cell.[8] |

Quantitative Analysis of this compound Production

While the qualitative impact of gene disruptions on this compound production is well-established (i.e., production or no production), specific quantitative data on production yields in mutant strains of Bacillus circulans remains limited in publicly available literature. However, the generation of neamine-negative mutants of B. circulans has been reported to abolish this compound production, which could be restored by supplementing the culture with neamine or paromamine.[1] Furthermore, a mutant strain of B. circulans, designated strain 451, was developed that produced ribostamycin, a key intermediate in this compound biosynthesis, free of the final this compound products.[9]

Detailed enzyme kinetic data for the Btr enzymes are also not extensively reported. The functional characterization of these enzymes has primarily focused on identifying their specific catalytic activities rather than determining precise kinetic parameters such as Km and Vmax.

Experimental Protocols

The elucidation of the this compound biosynthetic pathway has relied on a variety of molecular genetics and biochemical techniques. Below are detailed methodologies for key experiments, adapted from established protocols for Bacillus species and E. coli.

Gene Disruption in Bacillus circulans via Homologous Recombination

This protocol describes a general method for creating targeted gene knockouts in Bacillus species, which can be adapted for B. circulans.

Materials:

-

Bacillus circulans wild-type strain

-

Targeting vector containing an antibiotic resistance cassette flanked by sequences homologous to the target gene

-

Competent cell preparation reagents

-

Appropriate selective agar plates

Procedure:

-

Construction of the Targeting Vector:

-

Amplify ~1 kb fragments upstream and downstream of the target gene from B. circulans genomic DNA using PCR.

-

Clone these homology arms into a suicide or temperature-sensitive replication vector on either side of an antibiotic resistance cassette (e.g., erythromycin or kanamycin resistance).

-

Verify the construct by restriction digestion and sequencing.

-

-

Preparation of Competent Bacillus circulans Cells:

-

Grow B. circulans in a suitable competence medium to early-log phase.

-

Induce competence by methods established for Bacillus species, which may involve nutrient limitation or the addition of specific competence-inducing peptides.

-

-

Transformation:

-

Add the linearized targeting vector to the competent cell suspension.

-

Incubate under conditions that promote DNA uptake.

-

Plate the transformed cells onto selective agar plates containing the appropriate antibiotic.

-

-

Selection and Verification of Mutants:

-

Incubate the plates to allow for the growth of antibiotic-resistant colonies.

-

Isolate genomic DNA from putative mutants.

-

Confirm the double-crossover homologous recombination event by PCR using primers flanking the target gene and internal to the resistance cassette. The absence of the wild-type gene product and the presence of the resistance cassette insertion confirm a successful knockout.

-

Heterologous Expression and Purification of Btr Proteins in E. coli

This protocol outlines the expression and purification of His-tagged Btr proteins for functional characterization.

Materials:

-

E. coli expression host (e.g., BL21(DE3))

-

Expression vector with an inducible promoter (e.g., pET vector) and a polyhistidine (His) tag

-

Restriction enzymes and T4 DNA ligase

-

LB medium and appropriate antibiotics

-

Isopropyl β-D-1-thiogalactopyranoside (IPTG)

-

Lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole)

-